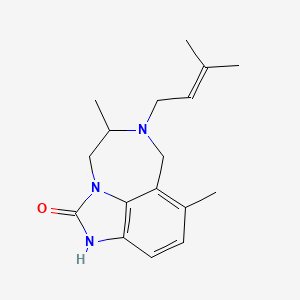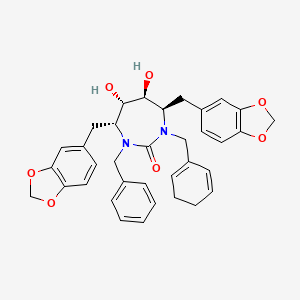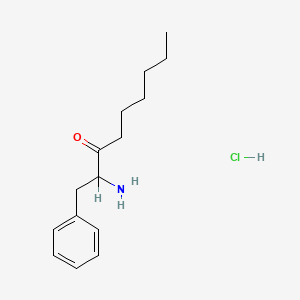
(+-)-2-Amino-1-phenyl-3-nonanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a nonanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity. The nonanone backbone provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-phenyl-3-hexanone hydrochloride
- 2-Amino-1-phenyl-3-octanone hydrochloride
- 2-Amino-1-phenyl-3-decanone hydrochloride
Uniqueness
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride is unique due to its specific nonanone backbone, which provides distinct chemical and biological properties compared to its shorter or longer chain analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
7495-63-8 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
2-amino-1-phenylnonan-3-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-3-4-8-11-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |
InChI Key |
XEJQRIRVWJTGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



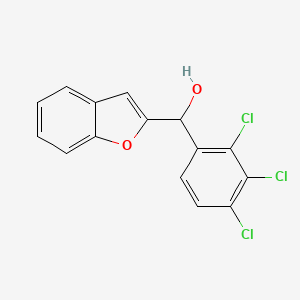
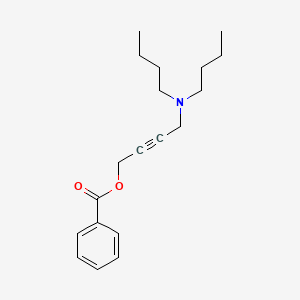
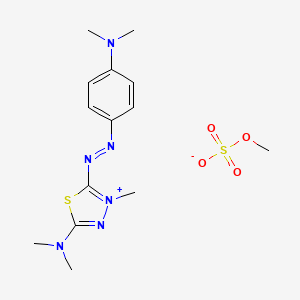
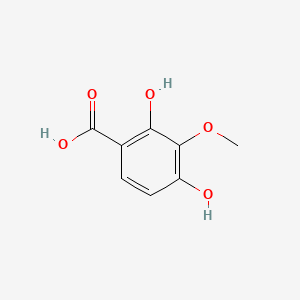
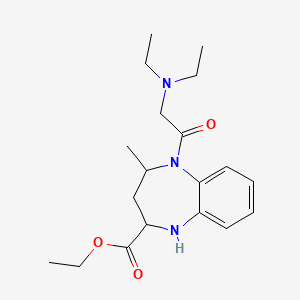
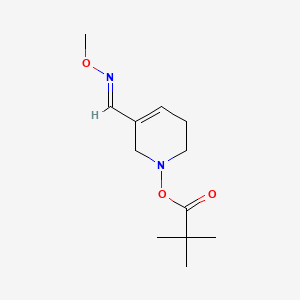
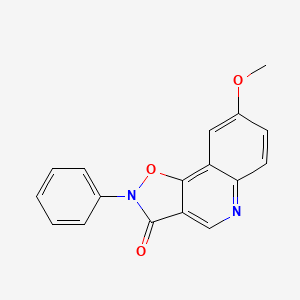
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
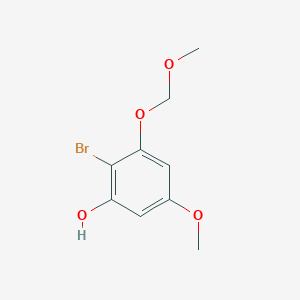
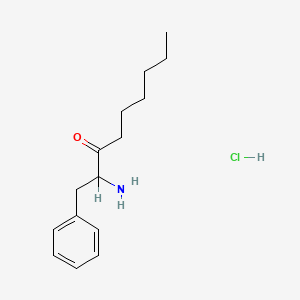
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
